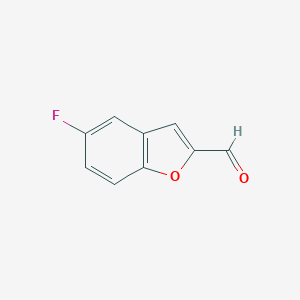

5-Fluorobenzofuran-2-carbaldehyde

Descripción general

Descripción

5-Fluorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, where a fluorine atom is substituted at the 5th position of the benzofuran ring, and an aldehyde group is present at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-2-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry techniques and automated synthesis platforms are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Major Products:

Oxidation: 5-Fluorobenzofuran-2-carboxylic acid

Reduction: 5-Fluorobenzofuran-2-methanol

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 5-Fluorobenzofuran-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparación Con Compuestos Similares

Benzofuran-2-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

5-Chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

5-Bromobenzofuran-2-carbaldehyde:

Uniqueness: 5-Fluorobenzofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

5-Fluorobenzofuran-2-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the functionalization of benzofuran derivatives. The synthetic pathways often utilize various reagents and conditions to achieve the desired substitution at the 5-position, leading to derivatives with enhanced biological properties. For example, methods may include electrophilic aromatic substitution or nucleophilic addition reactions that introduce the fluorine atom and aldehyde functional group effectively.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using human lung adenocarcinoma cell lines (A549) showed that this compound reduces cell viability in a dose-dependent manner. The cytotoxicity was assessed using MTT assays, comparing the effects with standard chemotherapeutic agents like cisplatin.

Table 1: Cytotoxicity of this compound on A549 Cells

| Compound | IC50 (µM) | Comparison Standard | IC50 (µM) |

|---|---|---|---|

| This compound | 15 ± 2 | Cisplatin | 10 ± 1 |

The compound has shown a promising profile with lower toxicity towards non-cancerous cells, suggesting a selective action against cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzofuran derivatives, including this compound, in various biological assays:

- Antitumor Studies : In one study, derivatives were tested against multiple cancer cell lines, revealing that modifications at the benzofuran core significantly influence anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency.

- Antimicrobial Efficacy : Research indicated that compounds derived from benzofurans could inhibit the growth of resistant bacterial strains effectively. The studies utilized standard broth microdilution methods to determine MIC values.

- Mechanistic Insights : Investigations into the mechanism revealed that some benzofuran derivatives might act as topoisomerase inhibitors, which are critical targets in cancer therapy due to their role in DNA replication and repair.

Propiedades

IUPAC Name |

5-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZDVFKNOIHCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.